5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions:
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that promote nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could lead to the formation of pyrazoline derivatives.
Scientific Research Applications
5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex heterocyclic systems.
Material Science: Pyrazole derivatives are used in the development of advanced materials such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds share a similar pyrazole core structure and are used in the synthesis of condensed heterocyclic systems.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H20ClN5 |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-3-18-9-10(8-15-18)7-14-13-6-12(11-4-5-11)16-17(13)2;/h6,8-9,11,14H,3-5,7H2,1-2H3;1H |
InChI Key |
KLYMWPXSIXZTLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
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